6-Acetyl-2-(2-((4-methoxyphenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-2-[[2-(4-methoxyphenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-11(23)22-8-7-14-15(9-22)28-19(17(14)18(20)25)21-16(24)10-27-13-5-3-12(26-2)4-6-13/h3-6H,7-10H2,1-2H3,(H2,20,25)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVBOAIMWOGPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Acetyl-2-(2-((4-methoxyphenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a tetrahydrothieno-pyridine nucleus, which has been associated with various biological activities, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and provides insights into its pharmacological potential.
The molecular formula of the compound is with a molecular weight of 419.5 g/mol. The compound features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₄S₂ |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 941951-40-2 |
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. Studies indicate that compounds with a similar thieno-pyridine structure can inhibit key enzymes involved in inflammatory processes and may exhibit antimicrobial properties.
- Enzyme Inhibition : The compound may act as an inhibitor of myeloperoxidase (MPO), an enzyme linked to inflammatory diseases. Inhibition of MPO can lead to reduced oxidative stress and inflammation in tissues .
- Antimicrobial Activity : Compounds containing the tetrahydrothieno-pyridine nucleus have shown promising results in antimicrobial assays against a variety of pathogens, suggesting potential use in treating infections .
Antimicrobial Studies
Recent studies have evaluated the antimicrobial efficacy of derivatives similar to this compound. For example:
- Compound Efficacy : A related compound demonstrated significant activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 32 µg/mL depending on the substituents on the phenyl rings .
Anti-inflammatory Effects
Studies have also focused on the anti-inflammatory properties attributed to thieno-pyridine derivatives:
- In Vivo Studies : Animal models treated with compounds similar to this thieno-pyridine derivative showed reduced inflammation markers in serum and tissues after induction of inflammation .
Case Studies
- Case Study on MPO Inhibition :
- Antimicrobial Activity Assessment :
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C19H21N3O4S
- Molecular Weight : 389.45 g/mol
- Structure : It features a thieno[2,3-c]pyridine core with an acetyl group and a methoxyphenyl thioacetamido moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant activity against leukemia cells through the inhibition of specific kinases involved in tumor growth .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against several bacterial strains:
- Testing Methods : Disc diffusion and minimum inhibitory concentration (MIC) tests were employed to evaluate its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
- Findings : Results indicated that the compound has a higher efficacy compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
Research has also indicated that this compound possesses anti-inflammatory properties:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
- Application : This property makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes:
- Urease Inhibition : A study demonstrated that derivatives of this compound effectively inhibit urease activity, which is crucial for treating infections caused by Helicobacter pylori .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound with various biological targets:
- Target Proteins : The studies focused on proteins involved in cancer progression and inflammation.
- Results : The docking results revealed favorable binding interactions, supporting further development as a therapeutic agent .
Table of Biological Activities
| Activity Type | Target Organism/Pathway | Methodology Used | Key Findings |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | Cell Viability Assays | Induces apoptosis; inhibits proliferation |
| Antimicrobial | Staphylococcus aureus, E. coli | Disc Diffusion, MIC | Higher efficacy than standard antibiotics |
| Anti-inflammatory | Cytokine Production | ELISA Assays | Reduces pro-inflammatory cytokines |
| Enzyme Inhibition | Urease | Enzyme Activity Assays | Significant inhibition compared to controls |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The tetrahydrothieno[2,3-c]pyridine scaffold is versatile, with modifications at positions 2, 3, and 6 driving functional diversity. Key analogs include:
Table 1: Structural Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives
Notes:
- Position 2: The 4-methoxyphenyl thioether in the target compound contrasts with thioureido (Compound 7b) or methyleneamino () groups.
- Position 6 : Acetyl (target) vs. methyl () or benzyl () groups may affect metabolic stability; acetyl’s electron-withdrawing nature could influence ring conformation.
Pharmacological Activities
- TNF-α Inhibition: Compounds with the tetrahydrothieno[2,3-c]pyridine core, such as those in and , demonstrate potent TNF-α inhibition in rat whole-blood assays and adjuvant-induced arthritis models.
- However, the [2,3-c] vs. [2,3-b] ring junction may lead to divergent target selectivity .
Q & A
Q. What are the key steps and controlled conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Amide coupling : Reacting the thieno[2,3-c]pyridine core with a 4-methoxyphenylthioacetamide group under anhydrous conditions (e.g., DMF as solvent, 0–5°C).
- Acetylation : Introducing the acetyl group using acetic anhydride in the presence of a base (e.g., pyridine) at 50–60°C . Critical parameters include reaction time (monitored via TLC), solvent polarity (DMF/DMSO for solubility), and inert atmosphere (N₂) to prevent oxidation of sulfur-containing groups .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : 1H/13C NMR to verify connectivity of the tetrahydrothienopyridine ring, acetyl group (δ ~2.3 ppm for CH₃), and methoxyphenyl moiety (δ ~3.8 ppm for OCH₃) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor intermediates .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and rule out side products .
Q. How can initial biological activity screening be conducted?
- In vitro assays : Use kinase inhibition assays (e.g., ATF4 pathway targets) with recombinant enzymes and ATP-coupled detection methods .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC₅₀ values with structurally related inhibitors .
Advanced Research Questions
Q. How to resolve contradictions in structural data between spectroscopic and crystallographic results?
Discrepancies may arise from dynamic effects in solution (NMR) vs. static solid-state structures (X-ray). For example:
- Conformational flexibility : The 4-methoxyphenylthio group may exhibit rotational freedom in solution (broad NMR signals) but adopt a fixed conformation in crystals. Use variable-temperature NMR to assess energy barriers .
- Tautomerism : Check for tautomeric forms (e.g., enol-keto equilibria) via 2D NMR (NOESY) and compare with X-ray bond lengths .
Q. What strategies optimize reaction mechanisms to minimize side products during synthesis?
- Kinetic control : Lower reaction temperatures (e.g., 0°C) to favor the desired amide coupling over competing nucleophilic substitutions .
- Protecting groups : Temporarily block reactive sites (e.g., NH₂ on the pyridine ring) with Boc groups, which are later removed under acidic conditions .
- Real-time monitoring : Use in-situ IR spectroscopy to track carbonyl intermediates and adjust reagent stoichiometry .
Q. How to address discrepancies between computational (in silico) and experimental bioactivity data?
- Docking refinement : Re-evaluate molecular docking parameters (e.g., solvation models, protein flexibility) using software like AutoDock Vina. Compare binding poses with mutagenesis data .
- Metabolic stability : Test if poor in vitro activity stems from rapid metabolism (e.g., cytochrome P450 assays) or poor membrane permeability (Caco-2 cell models) .
- Synergistic effects : Evaluate combinatory effects with known inhibitors to identify off-target interactions via phosphoproteomics .
Methodological Notes
- Synthesis reproducibility : Always report solvent batch purity (e.g., DMF stored over molecular sieves) and catalyst sources (e.g., Pd/C from Sigma-Aldrich vs. TCI) .
- Data validation : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to distinguish CH₂/CH₃ groups in the tetrahydrothienopyridine ring .
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across ≥3 independent experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
